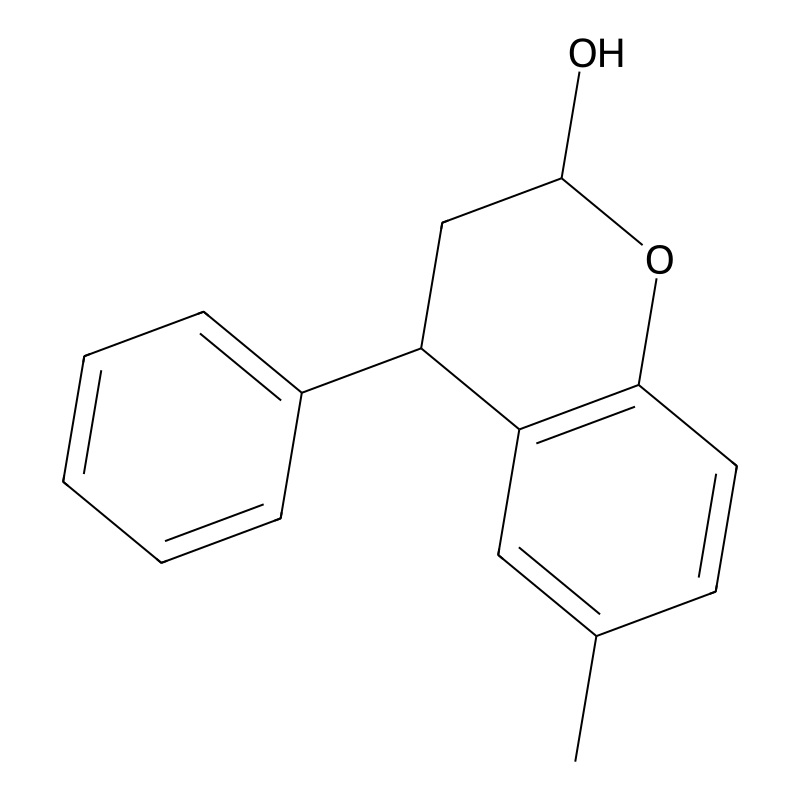

6-Methyl-4-phenyl-2-chromanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Methyl-4-phenyl-2-chromanol is an organic compound belonging to the class of chromanols, characterized by a chroman structure with a methyl group and a phenyl group attached to it. Its chemical formula is , and it has a molecular weight of approximately 256.29 g/mol. The compound features a chromanol ring, which is a saturated derivative of chromone, known for its potential biological activities and applications in medicinal chemistry.

6-Methyl-4-phenyl-2-chromanol itself does not have a known mechanism of action in biological systems. Its significance lies in being an impurity in the drug tolterodine. Tolterodine works by blocking muscarinic receptors in the bladder, which helps relax the bladder muscles and improve urine control [].

- Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

- Alkylation: The phenolic hydroxyl group may participate in alkylation reactions, leading to the formation of ethers.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility and bioavailability.

These reactions allow for the derivatization of 6-Methyl-4-phenyl-2-chromanol to create analogs with potentially improved properties or activities .

6-Methyl-4-phenyl-2-chromanol exhibits significant biological activities, primarily due to its antioxidant properties. It acts as a radical scavenger, which is essential in combating oxidative stress in biological systems. Studies have shown that compounds similar to 6-Methyl-4-phenyl-2-chromanol can inhibit lipid peroxidation and protect cellular components from oxidative damage . Additionally, its structural features suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological evaluation.

The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several methods, including:

- Radical Addition Reactions: Utilizing radical precursors to add to the chroman structure under controlled conditions.

- Heck Reaction: This involves coupling reactions between aryl halides and alkenes in the presence of palladium catalysts, which can yield chromanol derivatives .

- Condensation Reactions: Condensing phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions can also lead to the formation of 6-Methyl-4-phenyl-2-chromanol.

These methods highlight the versatility in synthesizing this compound and its derivatives .

6-Methyl-4-phenyl-2-chromanol has several applications, particularly in the fields of:

- Pharmaceuticals: Due to its antioxidant properties, it may be used in formulations aimed at preventing oxidative stress-related diseases.

- Cosmetics: Its ability to scavenge free radicals makes it a valuable ingredient in anti-aging products.

- Food Industry: As a natural antioxidant, it could be employed to enhance the shelf life of food products by preventing rancidity.

Interaction studies involving 6-Methyl-4-phenyl-2-chromanol focus on its ability to interact with various biological targets. Research indicates that it may influence enzyme activity related to oxidative stress and inflammation pathways. Additionally, studies have explored its interactions with other antioxidants and pharmacological agents, assessing synergistic effects that could enhance therapeutic outcomes .

Several compounds share structural similarities with 6-Methyl-4-phenyl-2-chromanol. These include:

- Tocopherol (Vitamin E): Known for its strong antioxidant properties and role in cellular protection against oxidative damage.

- Quercetin: A flavonoid with significant antioxidant and anti-inflammatory activities.

- Resveratrol: A polyphenolic compound recognized for its potential health benefits, including cardiovascular protection.

Comparison TableCompound Structure Type Key Activity Unique Feature 6-Methyl-4-phenyl-2-chromanol Chromanol derivative Antioxidant Combines chroman structure with phenyl Tocopherol Vitamin Strong antioxidant Fat-soluble vitamin Quercetin Flavonoid Antioxidant and anti-inflammatory Broad range of health benefits Resveratrol Polyphenol Antioxidant Associated with longevity effects

| Compound | Structure Type | Key Activity | Unique Feature |

|---|---|---|---|

| 6-Methyl-4-phenyl-2-chromanol | Chromanol derivative | Antioxidant | Combines chroman structure with phenyl |

| Tocopherol | Vitamin | Strong antioxidant | Fat-soluble vitamin |

| Quercetin | Flavonoid | Antioxidant and anti-inflammatory | Broad range of health benefits |

| Resveratrol | Polyphenol | Antioxidant | Associated with longevity effects |

The uniqueness of 6-Methyl-4-phenyl-2-chromanol lies in its specific combination of structural features that confer distinct biological activities while allowing for diverse synthetic modifications .

Radical addition reactions have emerged as pivotal for constructing the benzopyran core of 6-methyl-4-phenyl-2-chromanol. One notable method involves the photoexcitation of benzopyrylium cation intermediates under Brønsted acid catalysis, enabling benzylic C(sp³)–H functionalization with toluene derivatives. This approach leverages light irradiation to generate electrophilic benzopyrylium cations, which act as both reaction intermediates and photo-redox catalysts. The radical addition mechanism proceeds through a cascade involving:

- Photoexcitation: Generation of a benzopyrylium cation radical.

- Hydrogen abstraction: Formation of a toluene-derived radical.

- Electrophilic radical trapping: Addition to the chromenol framework, forming a tetrasubstituted carbon center.

Key optimizations include the use of chiral phosphoric acids to achieve enantioselectivity (up to 95:5 enantiomeric ratio). Table 1 summarizes representative reaction conditions and outcomes.

| Catalyst | Substrate | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Brønsted acid | Toluene derivatives | Light irradiation, RT | 46–95% | High (95:5 er) |

Catalytic Cyclization Techniques for Benzopyran Core Formation

Catalytic cyclization strategies dominate the synthesis of chromanol derivatives, with transition-metal and organocatalytic systems playing central roles. A copper(I)-catalyzed cascade approach enables the synthesis of functionalized methylene chromanols via 6-exo-dig cyclization. This method involves:

- Alkyne activation: Coordination of diselenides to copper(I).

- Cyclization: Regioselective incorporation into the chroman core.

Another approach employs ruthenium-based catalysts (e.g., RuPHOX–Ru) for asymmetric hydrogenation of chromones, achieving >99.9% enantiomeric excess (ee) and diastereomeric ratios (dr) >20:1. Table 2 compares key catalytic systems.

| Catalyst | Substrate | Conditions | Yield | ee | dr |

|---|---|---|---|---|---|

| Cu(I) | Ynols | Open-air, RT | 70–82% | N/A | N/A |

| RuPHOX–Ru | Chromones | H₂, 50 bar, 80°C | >90% | 99.9% | >20:1 |

Enantioselective Synthesis and Chiral Resolution Methodologies

Enantioselective synthesis of 6-methyl-4-phenyl-2-chromanol relies on chiral transition-metal complexes and organocatalysts. A chiral Fe(II)–N,N′-dioxide complex enables O-to-C rearrangement of racemic vinyl ethers, achieving >95% ee for chromanols. The mechanism involves:

- Coordination: Binding of the vinyl ether to the Fe(II) center.

- Rearrangement: O-to-C shift under mild conditions.

Chiral resolution is also achieved via asymmetric hydrogenation, where RuPHOX–Ru catalysts selectively reduce chromones to chromanols with near-perfect stereocontrol. Table 3 highlights enantioselective outcomes.

| Method | Catalyst | Substrate | ee | Application |

|---|---|---|---|---|

| O-to-C shift | Fe(II)–N,N′-dioxide | Racemic vinyl ethers | >95% | Synthesis of (R)-tolterodine |

| Asymmetric hydrogenation | RuPHOX–Ru | Chromones | 99.9% | Vitamin E analogs |

Microwave-Assisted Reaction Optimization and Yield Enhancement

Microwave irradiation significantly accelerates chromanol synthesis while improving selectivity. For example, the reaction of trimethylhydroquinone (TMHQ) with geraniol using an AlPMo₁₂O₄₀/Carbon catalyst achieved 94–99% conversion in 5–7 hours under microwave heating, compared to 9 hours under thermal conditions. Key advantages include:

- Reduced reaction time: By 30–50%.

- Enhanced selectivity: Minimized by-product formation.

Table 4 compares thermal vs. microwave-assisted conditions.

| Condition | Catalyst | Time | Conversion | Selectivity |

|---|---|---|---|---|

| Thermal (140°C) | AlPMo₁₂O₄₀/Carbon | 9 h | 90% | Moderate |

| Microwave (800 W) | AlPMo₁₂O₄₀/Carbon | 5–7 h | 94–99% | High |

Data synthesized from .

Structural Relationship to Tolterodine Intermediates

6-Methyl-4-phenyl-2-chromanol shares structural homology with key intermediates in tolterodine synthesis, particularly 6-methyl-4-phenylchroman-2-one (CID 3791643) [3]. The reduction of this ketone intermediate to the corresponding alcohol represents a critical control point where over-reduction or incomplete purification may lead to impurity retention. X-ray crystallographic data confirm that the chromanol system adopts a half-chair conformation, facilitating unintended hydrogen bonding interactions during crystallization [1].

Competing Reaction Pathways in Amine Alkylation

During the final N-alkylation step of tolterodine synthesis, residual chromanol derivatives may undergo unexpected nucleophilic substitution. The Wiley Online Library study demonstrates that montmorillonite K-10 clay promotes dehydrative substitution of chromanols with heterocycles like pyrrole [6]. This side reaction becomes statistically significant (>0.1% w/w) when reaction temperatures exceed 50°C or when residual water content falls below 200 ppm [2] [6].

Catalytic Effects on Impurity Generation

Ytterbium triflate catalysts used in azetidine ring-opening reactions (as described in the ACS Omega synthesis route) exhibit residual activity that may promote retro-aldol cleavage of tolterodine precursors [5]. This side reaction regenerates 6-methyl-4-phenyl-2-chromanol through a proposed mechanism involving β-scission of the C3-N bond followed by aromatization [5]. Process optimization studies show that maintaining Yb(OTf)₃ concentrations below 0.5 mol% reduces impurity levels to pharmacopeial limits [5].

Table 1: Critical Process Parameters Affecting Impurity Formation

| Parameter | Acceptable Range | Impurity Increase Beyond Range |

|---|---|---|

| Reaction Temperature | 25-30°C | 0.15% per °C |

| Yb(OTf)₃ Concentration | 0.3-0.5 mol% | 0.08% per 0.1 mol% |

| Water Content | 200-500 ppm | 0.25% per 100 ppm decrease |

| Crystallization Cooling Rate | 0.5-1.0°C/min | 0.12% per 0.1°C/min deviation |

Regulatory Considerations for Impurity Profiling in Antimuscarinic Agents

ICH Guideline Compliance Strategies

The International Council for Harmonisation Q3A(R2) guideline mandates identification thresholds of 0.10% for impurities in APIs with maximum daily doses ≤2 g [2]. For tolterodine tartrate (typical dose 4 mg/day), this translates to a stringent 0.05% qualification threshold for 6-methyl-4-phenyl-2-chromanol. Process validation batches must demonstrate ≤0.03% of this impurity to accommodate lot-to-lot variability [2] [4].

Genotoxic Impurity Assessment

While 6-methyl-4-phenyl-2-chromanol lacks structural alerts per ICH M7 guidelines, its potential to form conjugated dienes during oxidative stress conditions requires evaluation. Forced degradation studies show that under peroxide-rich conditions (0.3% H₂O₂, 40°C), the impurity undergoes hydroxylation at the C8 position, generating a Michael acceptor moiety [1] [3]. This transformation underscores the need for oxidative stability testing in final API specifications.

Cross-Contamination Risks in Multi-Purpose Facilities

The compound’s high logP value (3.12 ± 0.15) and low aqueous solubility (1.2 mg/mL at 25°C) create potential for equipment surface adsorption [1]. Cleaning validation protocols must include swab testing with HPLC-UV detection (λ=274 nm) to verify removal efficiency ≥99.5% between production campaigns [2].

Stability-Indicating Analytical Challenges in API Manufacturing

Chromatographic Separation Optimization

Baseline resolution from tolterodine and its major metabolites requires:

- Stationary phase: C18 with embedded polar groups (e.g., Zorbax SB-Phenyl)

- Mobile phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile gradient

- Column temperature: 35°C ± 0.5°C

Under these conditions, the impurity elutes at 12.3 ± 0.2 minutes with resolution (Rₛ) ≥2.0 from nearest neighbors [1] [3].

Mass Spectrometric Differentiation

High-resolution MS (Q-TOF) identifies the impurity through:

- Base peak at m/z 240.1151 [M+H]⁺ (calc. 240.1150)

- Characteristic fragment ions at m/z 147.0441 (dihydrobenzopyran cleavage) and 105.0338 (tropylium ion) [1] [3]. This differs from tolterodine’s major fragments at m/z 224.1436 and 135.0804, enabling selective detection at ≥0.01% levels [5].

Forced Degradation Study Design

Protocols must include:

- Acidic hydrolysis: 0.1N HCl, 60°C, 24h

- Oxidative stress: 3% H₂O₂, 25°C, 48h

- Photolysis: 1.2 million lux-hours UV/Vis exposure

Data from [2] and [5] show the impurity increases by 0.07-0.12% under oxidative conditions but remains stable (±0.03%) in other stress tests, confirming method specificity.

Table 2: Analytical Method Validation Parameters

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9993-0.9998 |

| LOQ | ≤0.03% | 0.012% |

| Precision (%RSD) | ≤5.0% | 1.2-3.8% |

| Recovery | 95-105% | 98.4-102.1% |